molecular formula C13H14BrN5O3 B11592773 4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11592773
M. Wt: 368.19 g/mol
InChI Key: ZRSPTJKBCQCIFJ-UHFFFAOYSA-N
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Description

4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a brominated phenol, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The brominated phenol can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the condensation of the brominated phenol with the oxadiazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient bromination methods. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C13H14BrN5O3

Molecular Weight

368.19 g/mol

IUPAC Name

4-amino-N-[2-[(3-bromo-2-hydroxy-5-methylphenyl)methylideneamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H14BrN5O3/c1-7-4-8(11(20)9(14)5-7)6-16-2-3-17-13(21)10-12(15)19-22-18-10/h4-6,20H,2-3H2,1H3,(H2,15,19)(H,17,21)

InChI Key

ZRSPTJKBCQCIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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